molecular formula C17H21N3O2 B2843483 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide CAS No. 1252849-67-4

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide

Cat. No. B2843483
CAS RN: 1252849-67-4
M. Wt: 299.374
InChI Key: OOBVACVALSXZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the acetamide group. This could potentially be achieved through a series of reactions including condensation, cyclization, and amide formation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the dimethylphenyl group, and the propylacetamide group. The spatial arrangement of these groups could have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. Additionally, the pyridazine ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents. Additionally, the aromatic ring could contribute to its stability and potentially its reactivity .

Scientific Research Applications

Synthesis and Pharmacological Applications

Synthetic Pathways and Derivatives

The synthesis of novel classes of pyridazin-3-one derivatives and their utility in the synthesis of fused azines showcases the chemical flexibility and potential for generating bioactive compounds within this chemical class. These synthetic pathways allow for the creation of compounds with varied biological activities, including potential antimicrobial, anticonvulsant, and anti-inflammatory effects (Ibrahim & Behbehani, 2014).

Cardiotonic Agents

Research into dihydropyridazinone cardiotonics has led to the discovery of compounds with potent positive inotropic activity, which could be beneficial in the development of treatments for heart failure. These studies highlight the therapeutic potential of pyridazinone derivatives in enhancing cardiac contractility (Robertson et al., 1986).

Neuroprotection and Cognitive Enhancement

Investigations into compounds like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) demonstrate the potential for pyridazinone derivatives to enhance cognitive functions and provide neuroprotection. This opens avenues for research into treatments for cognitive disorders and neurodegenerative diseases (Sakurai et al., 1989).

Antimicrobial and Anticonvulsant Activity

The synthesis and evaluation of diphenylamine derivatives, including pyridazinone-related structures, have shown significant antimicrobial and antifungal activities. Such studies indicate the potential for these compounds in developing new antimicrobial agents (Kumar & Mishra, 2015). Additionally, alkanamide derivatives, related in structure to pyridazinones, have been explored for their anticonvulsant activity, providing insights into the development of novel antiepileptic drugs (Tarikogullari et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation. It’s also important to note that the compound could be harmful if swallowed or inhaled, and could cause skin and eye irritation .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in the development of new drugs or materials. Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety and environmental impact .

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-9-18-16(21)11-20-17(22)8-7-15(19-20)14-6-5-12(2)13(3)10-14/h5-8,10H,4,9,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBVACVALSXZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.